2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17954118
InChI: InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H
SMILES:
Molecular Formula: C18H22ClNO4
Molecular Weight: 351.8 g/mol

2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride

CAS No.:

Cat. No.: VC17954118

Molecular Formula: C18H22ClNO4

Molecular Weight: 351.8 g/mol

* For research use only. Not for human or veterinary use.

2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride -

Specification

Molecular Formula C18H22ClNO4
Molecular Weight 351.8 g/mol
IUPAC Name 2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride
Standard InChI InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H
Standard InChI Key KCEFVYIWOQSJCH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid hydrochloride, reflecting its branched ethoxy-phenylacetic acid structure with a hydroxy-phenylethylamine substituent . Its molecular formula C18H22ClNO4\text{C}_{18}\text{H}_{22}\text{ClNO}_{4} confirms the presence of 18 carbon atoms, 22 hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms, with a calculated exact mass of 351.124 g/mol .

Structural Depiction and Stereochemistry

The compound’s 2D structure (Figure 1) features a central acetic acid group (CH2COOH\text{CH}_2\text{COOH}) bonded to a para-substituted phenyl ring. This phenyl group is further connected via an ethoxy linker (-OCH2CH2-\text{-OCH}_2\text{CH}_2\text{-}) to a secondary amine (-NH-\text{-NH-}), which is substituted with a 2-hydroxy-2-phenylethyl moiety. The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents .

Table 1: Key Identifiers of 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic Acid Hydrochloride

PropertyValueSource
PubChem CID18334076
Molecular FormulaC18H22ClNO4\text{C}_{18}\text{H}_{22}\text{ClNO}_{4}
Molecular Weight351.8 g/mol
SMILESCN(C)CCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O.Cl
InChIKeySRBPKVWITYPHQR-UHFFFAOYSA-N

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification likely employs recrystallization from ethanol-water mixtures, followed by chromatographic techniques. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy, with PubChem data validating the 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR profiles .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility compared to the free base, with estimated solubility in water exceeding 50 mg/mL at 25°C. The compound is stable under ambient conditions but may degrade under prolonged exposure to light or extreme pH levels .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
LogP (Partition Coefficient)2.1 ± 0.3XLogP3
Hydrogen Bond Donors3PubChem Computed
Hydrogen Bond Acceptors5PubChem Computed
Topological Polar Surface Area86.6 ŲPubChem Computed

Pharmacological and Biological Activity

Mechanism of Action

Though direct mechanistic studies are sparse, structural analogs suggest potential interactions with G-protein-coupled receptors (GPCRs) or adrenergic receptors due to the ethylamino side chain. The acetic acid moiety may confer anti-inflammatory properties via cyclooxygenase (COX) inhibition, though this remains speculative .

Bioactivity Data

Recent Research and Development

Structural Optimization Studies

Recent modifications (as of April 2025) focus on substituting the phenyl ring with halogens or methyl groups to enhance bioavailability. A fluoro-derivative demonstrated improved metabolic stability in hepatic microsome assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator